1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone
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Overview
Description
1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone is a synthetic organic compound with the molecular formula C9H8BrClOS It is characterized by the presence of a bromothiophene ring, a cyclopropyl group, and a chloroethanone moiety
Preparation Methods
The synthesis of 1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone typically involves the following steps:
Formation of the Bromothiophene Ring: The bromothiophene ring can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The bromothiophene derivative is then subjected to cyclopropylation using a suitable cyclopropylating agent such as cyclopropylmagnesium bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone can be compared with similar compounds such as:
1-[2-(5-Chlorothiophen-3-yl)cyclopropyl]-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-fluoroethanone: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and applications.
Properties
IUPAC Name |
1-[2-(5-bromothiophen-3-yl)cyclopropyl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClOS/c10-9-1-5(4-13-9)6-2-7(6)8(12)3-11/h1,4,6-7H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMXJEKDYDOHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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